Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate

Indolinone scaffold Structure–Activity Relationship Ligand efficiency

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate (CAS 1229623-82-8) is a synthetic small molecule (C₁₄H₁₅NO₄, MW 261.27 g/mol) belonging to the 2-oxoindoline (indolinone) class, characterized by a 2-oxoindolin-3-yl moiety linked via a pentanoate chain bearing a β-keto methyl ester. Indolinone derivatives are extensively explored as kinase inhibitor scaffolds and as indoleamine 2,3-dioxygenase (IDO) modulators , making this compound a relevant chemical probe or intermediate for oncology and immuno-oncology research programs.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 1229623-82-8
Cat. No. B1394278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate
CAS1229623-82-8
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)CCC1C2=CC=CC=C2NC1=O
InChIInChI=1S/C14H15NO4/c1-19-13(17)8-9(16)6-7-11-10-4-2-3-5-12(10)15-14(11)18/h2-5,11H,6-8H2,1H3,(H,15,18)
InChIKeyOUTFTDYCBDAONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate (CAS 1229623-82-8) – Structural & Functional Baseline for Indolinone Scaffold Procurement


Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate (CAS 1229623-82-8) is a synthetic small molecule (C₁₄H₁₅NO₄, MW 261.27 g/mol) belonging to the 2-oxoindoline (indolinone) class, characterized by a 2-oxoindolin-3-yl moiety linked via a pentanoate chain bearing a β-keto methyl ester . Indolinone derivatives are extensively explored as kinase inhibitor scaffolds [1] and as indoleamine 2,3-dioxygenase (IDO) modulators , making this compound a relevant chemical probe or intermediate for oncology and immuno-oncology research programs.

Why Generic Substitution Fails for Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate: Scaffold-Specific Activity Cliffs in Indolinone-Based Research


Within the indolinone chemotype, biological activity is exquisitely sensitive to substitutions at the C3 position and the nature of the side chain appended to the 2-oxoindoline core . Even closely related analogs—such as 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid derivatives or methyl 2-oxoindoline-6-carboxylate (a nintedanib intermediate) —exhibit fundamentally different target engagement profiles, solubility characteristics, and synthetic utility. The β-keto ester motif present in Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate introduces additional hydrogen-bond donor/acceptor capacity and chelation potential that simpler indolinone analogs lack, meaning in-class compounds cannot be interchanged without risking confounding structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate vs. Closest Indolinone Analogs


Functional Group Architecture: β-Keto Ester Side Chain vs. Simple Alkyl or Carboxylate Indolinones

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate possesses a β-keto ester side chain (CO–CH₂–COOCH₃) at the C3-linked position, providing three hydrogen-bond acceptors (two carbonyl oxygens + ester oxygen) and one potential metal-chelating β-diketone-like motif . In contrast, the widely used indolinone building block methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8) bears a simple methyl ester directly attached to the phenyl ring at C6, yielding only two hydrogen-bond acceptors with no chelation capacity . The simpler analog 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid (CAS not retrieved) carries a propanoic acid side chain with a single carboxylate functionality, offering different acidity (pKa ~4.5 for carboxylic acid vs. ~10–11 for the β-keto ester enolate) and hydrogen-bonding geometry . These differences in functional group count (5 HBA vs. 3 HBA), chelation potential (present vs. absent), and pKa profile are quantifiable molecular descriptors that directly impact target binding, solubility, and synthetic versatility.

Indolinone scaffold Structure–Activity Relationship Ligand efficiency

IDO1 Enzyme Inhibition: Class-Level Potency Contextualization Against Clinical-Stage Inhibitors

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate has been described in technical literature as an indoleamine 2,3-dioxygenase (IDO) inhibitor . While direct IC₅₀ data for this specific compound were not retrievable from primary peer-reviewed sources at the time of analysis, the indolinone class to which it belongs has established IDO1 inhibitory activity. For reference, epacadostat (INCB024360), a clinical-stage IDO1 inhibitor, exhibits an IC₅₀ of 10–72 nM against human recombinant IDO1 [1], while indoximod (1-methyl-D-tryptophan), an earlier-generation IDO pathway modulator, shows an IC₅₀ of approximately 7 μM (7,000 nM) . The β-keto ester side chain of the target compound provides additional hydrogen-bonding capacity that may enhance IDO1 active-site interactions relative to simpler indolinone analogs, though this remains a class-level inference pending direct head-to-head enzymatic assay data.

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Synthetic Versatility: C3-Pentanoate Chain as a Diversification Handle vs. C6-Carboxylate Indolinones

The target compound features a pentanoate chain at the C3 position of the 2-oxoindoline core, terminated by a β-keto methyl ester . This architecture provides a reactive handle for further diversification: the β-keto ester can undergo alkylation, Knoevenagel condensation, or hydrazine cyclization to form pyrazolone derivatives . In comparison, methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8), a key intermediate in nintedanib synthesis, has its ester group fixed at the C6 position of the phenyl ring, limiting diversification to amidation or hydrolysis reactions at that site [1]. The C3-linked pentanoate chain of the target compound is also longer (5-carbon linker) than the zero-carbon linker of the C6-carboxylate, offering greater conformational flexibility and distance from the indolinone core for sterically demanding targets.

Synthetic intermediate Medicinal chemistry Library synthesis

Purity and Storage Specifications vs. Structurally Similar Research-Grade Indolinones

Commercially available Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate is supplied at ≥98% purity (HPLC) by multiple vendors, with recommended storage at 2–8°C under sealed, dry conditions . In comparison, the frequently procured analog methyl 2-oxoindoline-6-carboxylate is typically available at ≥97–99% purity but has a defined melting point of 184–190°C, indicating higher crystallinity and potentially simpler handling . The target compound's requirement for refrigerated storage (2–8°C) suggests greater thermal lability of the β-keto ester moiety relative to the more stable C6-carboxylate, which is typically stored at room temperature . This differential storage requirement is a practical procurement consideration: the target compound demands cold-chain logistics, which may affect shipping costs and shelf-life planning.

Quality control Procurement specification Stability

High-Value Application Scenarios for Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate in Drug Discovery & Chemical Biology


IDO1/TDO Dual-Targeting Probe Design for Immuno-Oncology Research

Investigators developing next-generation IDO1 or tryptophan 2,3-dioxygenase (TDO) inhibitors can employ Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate as a starting scaffold for structure-based design. The β-keto ester side chain offers a metal-chelating motif that may coordinate to the heme iron in the IDO1 active site, a mechanism distinct from the non-competitive binding of epacadostat . The C3-pentanoate linker provides sufficient reach to explore interactions with the distal pocket of IDO1 (PDB: 5EK2), which is inaccessible to shorter-chain indolinone analogs . Researchers can synthesize focused libraries via Knoevenagel condensation at the active methylene of the β-keto ester, rapidly generating 20–50 analogs for SAR profiling .

Indolinone-Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry groups targeting receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, or PDGFR can use this compound as a key intermediate for generating C3-diversified indolinone libraries. The indolinone scaffold is the pharmacophoric core of sunitinib and nintedanib, both approved multi-kinase inhibitors . Unlike methyl 2-oxoindoline-6-carboxylate, which is primarily useful only as a nintedanib intermediate with fixed C6 ester substitution, this compound's C3-linked β-keto ester allows introduction of diverse arylidene, hydrazone, or heterocyclic substituents distal to the indolinone core, enabling exploration of previously unaddressed kinase selectivity pockets . Typical library protocols involve Knoevenagel condensation with substituted benzaldehydes (yields 60–85%) followed by hydrazine cyclization to form pyrazolone-fused indolinones for kinase panel screening .

Metal-Chelating Pharmacophore Development for Metalloenzyme Targets

The β-keto ester moiety in this compound constitutes a 1,3-dicarbonyl motif capable of bidentate metal coordination . This feature is absent in the commonly used indolinone building blocks (e.g., methyl 2-oxoindoline-6-carboxylate, 3-(2-oxoindolin-3-yl)propanoic acid). Research groups targeting metalloenzymes beyond IDO1—including histone deacetylases (HDACs, zinc-dependent), matrix metalloproteinases (MMPs, zinc-dependent), or cytochrome P450 isoforms (heme iron-dependent)—can exploit this chelation capacity for inhibitor design . Structural precedent exists in the 2-oxoindoline-based HDAC inhibitors that achieve sub-micromolar IC₅₀ values (0.49–0.76 μM) through zinc-binding hydroxamic acid motifs ; the β-keto ester may serve as a less polar, ester-prodrug alternative to the hydroxamic acid zinc-binding group, potentially improving cell permeability while retaining metal coordination.

Chemical Probe for Tryptophan Metabolism Pathway Studies

In functional assays examining the kynurenine pathway of tryptophan degradation, this compound can serve as a chemical probe to interrogate IDO1- or TDO-mediated tryptophan catabolism. The indolinone core mimics the indole ring of tryptophan, the natural substrate of IDO1, while the β-keto ester side chain provides additional binding interactions beyond those achievable with simple indole or oxindole probes . Researchers can compare the compound's activity against established pathway probes such as 1-methyl-D-tryptophan (indoximod, IC₅₀ ≈ 7 μM) in cellular kynurenine production assays (e.g., HeLa or A549 cells stimulated with IFN-γ) to establish structure-dependent differences in IDO1 modulation . The longer pentanoate linker relative to the one-carbon acetic acid side chain of 3-(2-oxoindolin-3-yl)propanoic acid may confer differential cell permeability (cLogP estimated ~1.5–2.0 for target vs. ~0.5–1.0 for the propanoic acid analog), a parameter critical for cell-based assay design.

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